3-Hydroxyazetidine-3-carbonitrile: Chemical Properties & Synthetic Utility
3-Hydroxyazetidine-3-carbonitrile: Chemical Properties & Synthetic Utility
Executive Summary
3-Hydroxyazetidine-3-carbonitrile (and its N-protected derivatives) represents a high-value "gem-disubstituted" azetidine scaffold. In modern medicinal chemistry, this motif is prized for its ability to introduce a quaternary center into a small, rigid ring system. This structural feature serves two primary functions: it restricts the conformational flexibility of attached pharmacophores (reducing the entropic penalty of binding) and blocks metabolic oxidation at the typically labile 3-position of the azetidine ring.
This guide details the physicochemical properties, synthetic access, and reactivity profile of this building block, distinguishing it from simple 3-hydroxyazetidines and highlighting its role as a precursor to constrained amino acid bioisosteres.
Physicochemical Profile
The core structure consists of a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group (-OH) and a nitrile group (-CN).[1] This creates a quaternary carbon at C3.
| Property | Value / Characteristic | Clinical Relevance |
| Molecular Formula | C | Low MW fragment (98.10 g/mol ) ideal for FBDD. |
| Ring Strain | ~26 kcal/mol | High reactivity toward ring-opening if activated; requires careful handling during nucleophilic substitutions. |
| pKa (Conjugate Acid) | ~11.0 (Azetidine NH) | The electron-withdrawing nitrile and hydroxyl groups lower the pKa of the ring nitrogen compared to azetidine (pKa ~11.3). |
| LogP | -1.2 (Predicted) | Highly polar; excellent for lowering the lipophilicity of lead compounds (reducing "grease"). |
| Stereochemistry | Achiral (Plane of symmetry) | The C3 center is achiral unless the ring nitrogen is substituted with a chiral group or the molecule is desymmetrized. |
| Stability | pH-Dependent | Critical: As a gem-cyanohydrin, it exists in equilibrium with the corresponding ketone (azetidin-3-one) and HCN. It is stable in acidic/neutral media but liable to revert to the ketone under basic conditions. |
Synthetic Access & Manufacturing
Accessing the core "free" 3-hydroxyazetidine-3-carbonitrile is rarely done directly due to stability issues. Instead, it is synthesized and handled as N-protected forms (e.g., N-Boc, N-Benzhydryl) or as a stable salt (HCl).
Primary Synthetic Route: Cyanosilylation
The most robust method involves the addition of a cyanide source to an N-protected azetidin-3-one. The use of Trimethylsilyl cyanide (TMSCN) is preferred over KCN to avoid strongly basic conditions that favor the reverse reaction (ketone formation).
Protocol Overview:
-
Starting Material: 1-Benzhydrylazetidin-3-one or 1-Boc-azetidin-3-one.
-
Reagent: TMSCN (1.2–1.5 equiv).
-
Catalyst: Lewis Acid (e.g., ZnI
or AlCl ) or mild base catalyst. -
Solvent: Dichloromethane (DCM) or THF at 0°C to RT.
-
Workup: Acidic hydrolysis (citric acid or dilute HCl) converts the intermediate silyl ether to the free hydroxyl group.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and the critical equilibrium involved.
Figure 1: Synthetic pathway from azetidinone to the target cyanohydrin, highlighting the risk of reversion under basic conditions.
Reactivity Profile & Transformations
The 3-hydroxyazetidine-3-carbonitrile scaffold is a versatile "divergent" intermediate. Its reactivity is defined by three distinct vectors: the Nitrile , the Hydroxyl , and the Azetidine Nitrogen .
Vector A: Nitrile Transformations
The nitrile group at the quaternary center is sterically hindered but chemically accessible.
-
Hydrolysis to Acid: Treating with concentrated HCl (6M, reflux) converts the nitrile to a carboxylic acid, yielding 3-hydroxyazetidine-3-carboxylic acid . This is a constrained isostere of Serine.
-
Pinner Reaction: Treatment with dry HCl in alcohol yields the imidate ester.
-
Tetrazole Formation: Reaction with sodium azide (NaN
) and a Lewis acid (e.g., ZnBr ) generates the tetrazole bioisostere, often used to improve metabolic stability and potency in antagonists.
Vector B: Hydroxyl Functionalization
The tertiary hydroxyl group is less reactive toward S
-
O-Alkylation: Possible with active electrophiles (e.g., MeI, BnBr) using NaH, though care must be taken to avoid retro-cyanohydrin reaction.
-
Fluorination: Treatment with DAST or Deoxo-Fluor converts the C-OH to C-F. This is a critical transformation for making 3-fluoro-3-cyanoazetidines , which are metabolically robust.
Vector C: Nitrogen Deprotection
-
N-Boc Removal: Standard TFA/DCM or HCl/Dioxane conditions. The resulting secondary amine salt (HCl) is stable.
-
N-Benzhydryl Removal: Hydrogenolysis (H
, Pd/C) or treatment with ACE-Cl (1-chloroethyl chloroformate).
Reactivity Map
Figure 2: Divergent synthesis options from the core scaffold. Note that DAST fluorination is a high-value transformation for modulating pKa and metabolic stability.
Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile
Context: This protocol describes the generation of the cyanohydrin from the ketone. Safety Warning: TMSCN is highly toxic and hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood. A bleach bath must be available to quench cyanide waste.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-benzhydrylazetidin-3-one (10.0 g, 42.1 mmol) in anhydrous DCM (100 mL).
-
Catalyst Addition: Add ZnI
(Zinc Iodide) (0.1 eq, 1.34 g) as a solid. Cool the mixture to 0°C. -
Cyanation: Dropwise add TMSCN (Trimethylsilyl cyanide) (1.2 eq, 6.3 mL) via syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Note: The silyl ether intermediate may be visible).
-
Hydrolysis/Workup:
-
Cool back to 0°C.
-
Add 10% aqueous Citric Acid (50 mL) and stir vigorously for 30 minutes (cleaves the O-TMS group).
-
Separate layers. Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).
-
Note on Stability: Avoid using basic additives (e.g., Triethylamine) in the eluent, as this can degrade the product on the column.
-
Applications in Drug Discovery[1]
Metabolic Blocking
The 3-position of azetidine is a "soft spot" for metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting this position with a quaternary center (OH/CN) blocks this pathway, significantly increasing the half-life (
Conformational Restriction
Unlike linear alkyl chains, the 3,3-disubstituted azetidine forces substituents into specific vectors.
-
Vector Analysis: The nitrile and hydroxyl groups are oriented 180° to the ring nitrogen lone pair (in the puckered conformation), allowing for precise probing of receptor pockets.
-
Case Study: This scaffold is structurally related to the JAK inhibitor Baricitinib (though Baricitinib uses a cyanomethyl-pyrazole substitution). The 3-hydroxy-3-cyano motif is often explored in "Baricitinib-like" libraries to alter polarity while maintaining the vector of the nitrile "warhead."
References
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Synthesis of Azetidin-3-ones (Precursor): Photochemical Flow Synthesis of 3-Hydroxyazetidines. Ruggeri, M., et al. Chem. Eur. J., 2013. Link
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Reactivity of Azetidines: Azetidines of pharmacological interest.[2][3] Parmar, D.R., et al. Archiv der Pharmazie, 2021.[3] Link
-
Commercial Building Block Data
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1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile (CAS 686347-59-1).[]
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1-Boc-3-hydroxyazetidine-3-carbonitrile (CAS 1493737-08-8).[]
-
-
Patent Literature: Nuclear transport modulators and uses thereof. WO2013019561A1. (Describes the use of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile as a key intermediate).
